9-Azabicyclo(3.3.1)nonan-3-OL, 9-(1,4-benzodioxan-2-ylmethyl)-3-phenyl-
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Overview
Description
9-Azabicyclo[3.3.1]nonan-3-ol, 9-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-phenyl- is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings. This compound is of interest due to its potential applications in medicinal chemistry and agrochemical industries. The presence of the benzodioxin and phenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 9-azabicyclo[3.3.1]nonan-3-ol derivatives involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. This reduction can be achieved using hydrogen in the presence of a ruthenium complex catalyst . Another method involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in a methanol solvent with sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of ruthenium complex catalysts for reduction reactions suggests that scalable catalytic processes could be developed for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form carbonyl compounds.
Reduction: As mentioned, the reduction of the ketone group to a hydroxyl group is a key reaction.
Substitution: The presence of the benzodioxin and phenyl groups allows for various substitution reactions, potentially introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of ruthenium catalysts are commonly used.
Substitution: Halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Carbonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The bicyclic structure is of particular interest for its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for use in treating various diseases, including neurological disorders and infections.
Industry
In the agrochemical industry, this compound is used as an intermediate in the production of pesticides and herbicides. Its reactivity and stability make it suitable for developing new agrochemical agents.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The bicyclic structure allows for strong interactions with the enzyme’s active site. In agrochemical applications, it may act by disrupting the metabolic pathways of pests or weeds.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
- 9-Azabicyclo[3.3.1]nonane N-oxyl
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Uniqueness
What sets 9-azabicyclo[3.3.1]nonan-3-ol, 9-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-phenyl- apart is the presence of the benzodioxin and phenyl groups, which add to its chemical diversity and potential reactivity. These groups allow for a wider range of chemical modifications and applications compared to similar compounds.
Properties
CAS No. |
102585-81-9 |
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Molecular Formula |
C23H27NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
9-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C23H27NO3/c25-23(17-7-2-1-3-8-17)13-18-9-6-10-19(14-23)24(18)15-20-16-26-21-11-4-5-12-22(21)27-20/h1-5,7-8,11-12,18-20,25H,6,9-10,13-16H2 |
InChI Key |
KTMZFYSWBIJTHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3COC4=CC=CC=C4O3)(C5=CC=CC=C5)O |
Origin of Product |
United States |
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